molecular formula C15H17N B12558878 3-(3-methylcyclohex-2-en-1-yl)-1H-indole CAS No. 148322-77-4

3-(3-methylcyclohex-2-en-1-yl)-1H-indole

Cat. No.: B12558878
CAS No.: 148322-77-4
M. Wt: 211.30 g/mol
InChI Key: DGKXEUVIORHPTM-UHFFFAOYSA-N
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Description

3-(3-methylcyclohex-2-en-1-yl)-1H-indole is an organic compound that features a unique structure combining a cyclohexene ring with an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methylcyclohex-2-en-1-yl)-1H-indole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the Hagemann ester route is often employed to prepare cyclohexenone derivatives, which can then be further functionalized to obtain the desired indole compound .

Industrial Production Methods

Industrial production of this compound typically involves catalytic processes that ensure high yield and purity. Catalysts such as palladium or rhodium complexes are often used to facilitate the cyclization and functionalization reactions. The use of continuous flow reactors and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(3-methylcyclohex-2-en-1-yl)-1H-indole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indole or cyclohexene rings.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

3-(3-methylcyclohex-2-en-1-yl)-1H-indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-methylcyclohex-2-en-1-yl)-1H-indole involves its interaction with specific molecular targets and pathways. For instance, it may modulate cyclic nucleotide pathways, influencing the production of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). These pathways play crucial roles in cellular signaling and can affect various physiological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-methylcyclohex-2-en-1-yl)-1H-indole stands out due to its unique combination of a cyclohexene ring and an indole moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

148322-77-4

Molecular Formula

C15H17N

Molecular Weight

211.30 g/mol

IUPAC Name

3-(3-methylcyclohex-2-en-1-yl)-1H-indole

InChI

InChI=1S/C15H17N/c1-11-5-4-6-12(9-11)14-10-16-15-8-3-2-7-13(14)15/h2-3,7-10,12,16H,4-6H2,1H3

InChI Key

DGKXEUVIORHPTM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(CCC1)C2=CNC3=CC=CC=C32

Origin of Product

United States

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